3-{1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}imidazolidine-2,4-dione
Description
3-{1-[4-(Propan-2-yloxy)benzoyl]piperidin-4-yl}imidazolidine-2,4-dione is a heterocyclic compound featuring a piperidine ring linked to an imidazolidine-2,4-dione core via a benzoyl group substituted with an isopropoxy moiety. This structure confers unique physicochemical and pharmacological properties, making it a candidate for therapeutic applications.
Properties
IUPAC Name |
3-[1-(4-propan-2-yloxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-12(2)25-15-5-3-13(4-6-15)17(23)20-9-7-14(8-10-20)21-16(22)11-19-18(21)24/h3-6,12,14H,7-11H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQHGSXUVUCSCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the piperidine ring and the imidazolidine-2,4-dione core. The isopropoxybenzoyl group is then introduced through a series of reactions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
3-{1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}imidazolidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the efficiency and outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
3-{1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}imidazolidine-2,4-dione is a complex organic compound attracting interest across various scientific fields due to its unique chemical structure and potential applications. It features a piperidine ring, an imidazolidine-2,4-dione core, and an isopropoxybenzoyl group, making it a versatile molecule for research and industrial purposes.
Scientific Research Applications
This compound has a wide range of scientific research applications:
- Chemistry It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
- Biology It is investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
- Medicine It is explored for its therapeutic potential in treating various diseases, including inflammation and cancer.
- Industry It is utilized in the development of new materials and chemical processes.
Chemical Reactions
This compound undergoes several types of chemical reactions:
- Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution: Various substitution reactions can occur, where one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the efficiency and outcome of the reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Additional compounds containing a propan-2-yloxy benzoyl piperidine
- D323-0350 Screening compound: 2-{1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}-1,3-benzoxazole
- 3,3-dimethyl-1-{1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}urea
- 5-(3-methylbutyl)-5-{1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}imidazolidine-2,4-dione
- N-methyl-N-{1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}pyridin-2-amine
- 1-{1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}cyclopropan-1-aminehydrochloride
Mechanism of Action
The mechanism of action of 3-{1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparison
The compound shares structural homology with several derivatives documented in the evidence, differing primarily in substituents on the benzoyl or piperidine moieties. Key analogs include:
Key Observations :
Physicochemical Properties
While specific data for the target compound are lacking, analogs provide insights:
| Property | Target Compound (Inferred) | Compound 9 () | Compound 14a () |
|---|---|---|---|
| Purity | - | 100% | 35.2% (synthetic yield) |
| Retention Time (HPLC) | - | 5.10 min | Not reported |
| Melting Point | - | Not reported | White solid (no MP) |
The high purity of Compound 9 (100%) suggests robust synthetic protocols for similar imidazolidine-dione derivatives . The target compound’s isopropoxy group may improve solubility in organic solvents compared to polar substituents like cyanophenyl (Compound 11, ) .
Pharmacological Potential
- Receptor Modulation : Compounds with fluorinated benzoyl groups (e.g., 14a in ) show affinity for metabolic receptors, implying the target compound’s isopropoxy group could modulate similar pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
